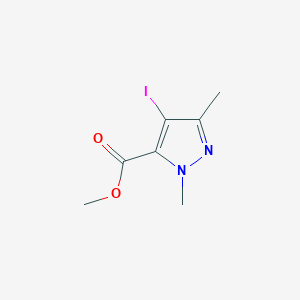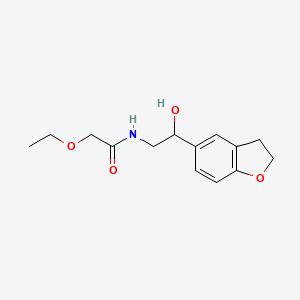![molecular formula C14H13N3OS B2552031 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine CAS No. 797769-11-0](/img/structure/B2552031.png)
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine is a heterocyclic compound that is likely to exhibit interesting biological and optoelectronic properties due to the presence of the 1,3,4-oxadiazole and thiophene moieties. Heterocyclic compounds, such as those containing the 1,3,4-oxadiazole ring, are known for their diverse biological activities, which make them attractive targets for pharmaceutical research . Additionally, thiophene derivatives have been studied for their photophysical and electrochemical properties, which are relevant for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from various organic acids, which are converted into esters, then hydrazides, and finally into the desired 1,3,4-oxadiazol-2-thiols. These thiols are then reacted with appropriate amides in the presence of a solvent like N,N-dimethylformamide (DMF) and a base such as sodium hydride (NaH) to yield the target compounds . Although the specific synthesis route for N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine is not detailed, it is likely to follow a similar synthetic strategy.
Molecular Structure Analysis
The molecular structure of compounds containing 1,3,4-oxadiazole and thiophene units can be elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These methods provide information about the chemical environment of the atoms within the molecule and confirm the successful synthesis of the desired compound . Additionally, computational methods such as Density Functional Theory (DFT) can be used to estimate the HOMO-LUMO energy levels and identify electrophilic and nucleophilic sites within the molecule, as seen in related studies .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their electrochemical properties and theoretical calculations. The Global Chemical Reactivity Descriptor (GCRD) parameters, including chemical hardness, potential, softness, electronegativity, and electrophilicity index, provide insights into the stability and reactivity of the molecule. These parameters can be calculated using DFT and are supported by experimental techniques like cyclic voltammetry (CV) .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored through a combination of experimental techniques and theoretical calculations. The absorption and emission spectra, which are important for optoelectronic applications, can be recorded in various solvents to understand the solvatochromic behavior of the compounds. The dipole moments in the ground and excited states can be calculated to assess the electron density redistribution upon excitation. These properties are crucial for the design of materials for OLEDs, solar cells, and other optoelectronic devices .
Aplicaciones Científicas De Investigación
Potential in Cancer Treatment
A study on a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, demonstrating the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology (Ravinaik et al., 2021). Similarly, compounds with 1,3,4-oxadiazole rings synthesized for their insecticidal activities also showed promise for further exploration in cancer research due to their selective toxicity (Qi et al., 2014).
Biochemical Process Inhibition
Compounds incorporating the 1,3,4-oxadiazole moiety have been evaluated for their inhibitory effects on enzymes such as lipoxygenase, which plays a role in inflammation and other diseases. A study synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives and assessed them as lipoxygenase inhibitors, indicating potential applications in treating inflammation-related conditions (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial Activity
Several studies have synthesized and evaluated 1,3,4-oxadiazole derivatives for antimicrobial activities, demonstrating their potential as novel antimicrobial agents. For instance, new series of compounds were prepared and shown to possess antimicrobial and hemolytic activity, suggesting their applicability in fighting microbial infections while being mindful of cytotoxicity (Gul et al., 2017). Another study focused on Mannich bases of some 2,5-disubstituted 4-thiazolidinones, including 1,3,4-oxadiazole derivatives, and evaluated their antimicrobial activities, further underscoring the significance of these compounds in developing new antimicrobial agents (Kocabalkanli et al., 2001).
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole derivatives is often related to their ability to interact with various biological targets. For instance, 1,3,4-oxadiazole derivatives have been shown to inhibit specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Direcciones Futuras
The future directions for the research and development of “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine” and similar compounds could involve further exploration of their anticancer potential. Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells . Therefore, future research could focus on the design and synthesis of new 1,3,4-oxadiazole derivatives with enhanced biological activities.
Propiedades
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-5-11(6-3-1)14-17-16-13(18-14)10-15-9-12-7-4-8-19-12/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVRROFGSDJXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CNCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)



![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)




![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)
